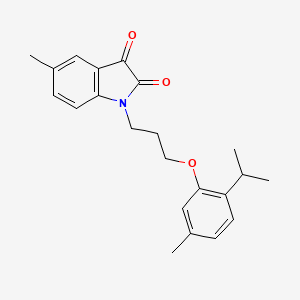

1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-5-methylindoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-5-methylindoline-2,3-dione” is a complex organic molecule. It seems to contain an indoline-2,3-dione group, which is a type of heterocyclic compound . The molecule also contains an isopropyl group and a methyl group attached to a phenoxy group .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. Typically, compounds with similar structures can undergo reactions at the functional groups, such as the carbonyl group in the indoline-2,3-dione portion or the ether linkage in the phenoxy group .科学的研究の応用

Material Science and Green Chemistry

- Green Synthesis Approaches: Research highlights the development of greener catalytic systems for synthesizing isoindoline-1,3-dione derivatives. One study describes an efficient synthesis using Water Extract of Onion Peel Ash (WEOPA), emphasizing the advantages of avoiding harmful reagents and introducing bio-waste management methods in the synthesis process (M. Journal et al., 2019).

Medicine and Pharmacology

- Antitumor and Antiproliferative Properties: Compounds related to isoindoline-1,3-dione derivatives have been investigated for their antitumor and antiproliferative properties. One study explores the design, synthesis, and biological evaluation of new pyridoisoquinolindione and dihydrothienoquinolindione derivatives, revealing potent cytotoxic activity against human neoplastic cell lines, offering a basis for the development of new anticancer drugs (A. Bolognese et al., 2004).

Organic Chemistry and Catalysis

- Catalytic Applications and Polymerization: Studies on morpholine-2,5-dione derivatives demonstrate their utility in polymerization processes. For instance, lipase-catalyzed ring-opening polymerization of morpholine-2,5-dione derivatives was explored, leading to the production of polydepsipeptides, which are significant for biomedical applications due to their biodegradable nature (Yakai Feng et al., 2000).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to target insect odorant binding proteins and/or acetylcholinesterase . These proteins play crucial roles in the nervous system of insects, making them potential targets for insecticides .

Mode of Action

For instance, if the compound targets acetylcholinesterase, it could inhibit the enzyme’s activity, disrupting the breakdown of acetylcholine, a neurotransmitter, and affecting nerve signal transmission .

Biochemical Pathways

If the compound targets acetylcholinesterase, it could affect the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, and memory .

Result of Action

Based on the potential targets, the compound could disrupt normal cellular functions, particularly in insects if it is used as an insecticide .

特性

IUPAC Name |

5-methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-14(2)17-8-6-16(4)13-20(17)26-11-5-10-23-19-9-7-15(3)12-18(19)21(24)22(23)25/h6-9,12-14H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOUVLGRWTXNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=C(C=CC(=C3)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-5-methylindoline-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)

![N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2884712.png)

![ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884713.png)

![N-[(4-bromophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2884717.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2884721.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2884722.png)